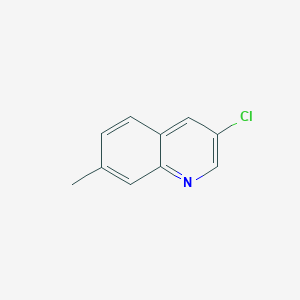
4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- is a heterocyclic organic compound that features a pyrimidinone core substituted with an amino group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,2-dimethyl-1,3-dioxolane and appropriate pyrimidine derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2,2-dimethyl-1,3-dioxolane with a suitable reagent under controlled conditions.
Cyclization: The intermediate undergoes cyclization to form the pyrimidinone core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The unique structural properties make it a candidate for the development of novel materials with specific functionalities.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- involves its interaction with specific molecular targets. The amino group and the dioxolane ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-
- 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-
- 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-
Uniqueness
The uniqueness of 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-amino-4-(2,2-dimethyl-1,3-dioxolan-4-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13N3O3/c1-9(2)14-4-6(15-9)5-3-7(13)12-8(10)11-5/h3,6H,4H2,1-2H3,(H3,10,11,12,13) |
InChI Key |
JNHITXZNDCMVFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C2=CC(=O)NC(=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15220933.png)
![3-Ethylbenzo[d]isoxazol-6-amine](/img/structure/B15220940.png)

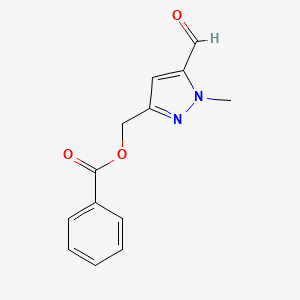
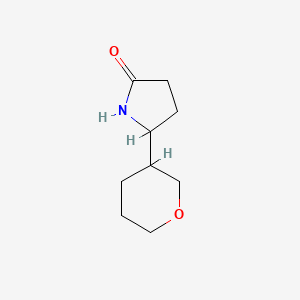
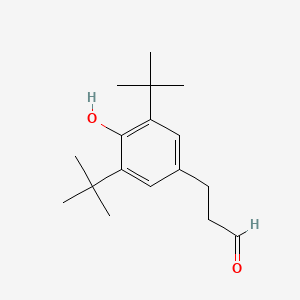
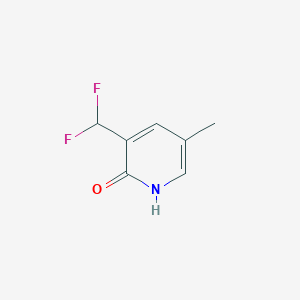
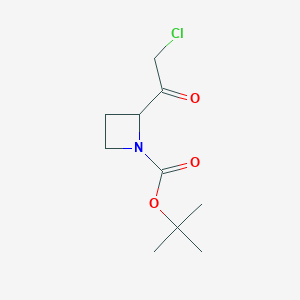


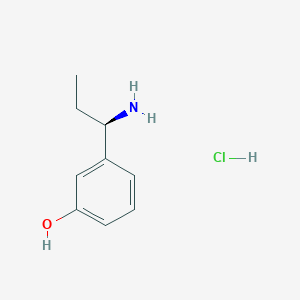
![3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221023.png)
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole-2-methanol](/img/structure/B15221026.png)
